Drobuline - 58473-73-7

Drobuline

Catalog Number: EVT-433195
CAS Number: 58473-73-7
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drobuline is derived from various synthetic pathways that involve complex organic chemistry techniques. It is classified under the category of pharmaceutical compounds, particularly those aimed at cardiovascular health. Its development has been influenced by the need for effective treatments in managing heart-related conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Drobuline involves multiple steps that can include the use of chiral synthesis techniques. One notable method described in literature involves the protection of certain functional groups followed by reduction and subsequent reactions such as the Wittig reaction to form intermediates. The process may also utilize catalytic hydrogenation and various oxidation reactions to achieve the desired molecular configuration.

  1. Chiral Synthesis: Techniques such as using dihydropyran for protection, followed by reductions using diisobutylaluminum hydride.
  2. Intermediate Formation: Employing reactions like the Wittig reaction to generate key intermediates.
  3. Final Transformations: Sequential oxidation and reduction steps are critical for achieving the final structure of Drobuline.

These methods highlight the complexity and precision required in synthesizing Drobuline, reflecting its significance in pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Drobuline's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's exact molecular formula and structural representation are essential for understanding its interactions at the molecular level.

  • Molecular Formula: Specific details about the molecular formula can be derived from its synthesis pathways.
  • Structural Features: The presence of chiral centers and functional groups plays a crucial role in its pharmacological properties.

Analyses such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structural integrity of Drobuline during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Drobuline participates in various chemical reactions that are pivotal for its functionality as a therapeutic agent. Key reactions include:

  • Oxidation Reactions: These are crucial for modifying functional groups to enhance biological activity.
  • Reduction Reactions: Employed to convert specific functional groups into more reactive forms.
  • Condensation Reactions: Often used to build larger molecular frameworks necessary for its therapeutic efficacy.

Understanding these reactions provides insight into how Drobuline can be optimized for better performance in clinical settings.

Mechanism of Action

Process and Data

The mechanism of action of Drobuline involves its interaction with specific receptors or enzymes within cardiovascular pathways. This interaction can modulate heart rate, contractility, or vascular resistance, contributing to its therapeutic effects.

  • Target Interaction: Drobuline may bind to cardiac receptors, influencing signaling pathways that regulate heart function.
  • Physiological Impact: The compound's action can lead to improved cardiac output or reduced strain on the heart muscle.

Research into the precise mechanisms continues, aiming to elucidate how variations in structure affect pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Drobuline exhibits several physical and chemical properties that are relevant to its application:

  • Solubility: Its solubility profile is critical for formulation development, influencing bioavailability.
  • Stability: Understanding thermal and chemical stability helps in determining storage conditions.
  • Crystallization Behavior: The polymorphic forms of Drobuline can affect its dissolution rate and efficacy.

Data from studies on these properties inform formulation strategies that enhance the compound's effectiveness.

Applications

Scientific Uses

Drobuline has potential applications in various scientific domains, particularly in pharmacology and medicinal chemistry:

  • Cardiovascular Research: Investigated for its role in treating heart diseases.
  • Drug Development: Used as a lead compound for developing new therapeutic agents targeting cardiovascular conditions.
  • Biochemical Studies: Serves as a tool for studying cardiac function at a molecular level.

The ongoing research into Drobuline highlights its promise as a significant player in future cardiovascular therapies.

Introduction to Drobuline: Pharmacological Significance and Research Context

Historical Development of Drobuline in Medicinal Chemistry

The development of Drobuline occurred during the 1970s-1980s, a period marked by significant transition in anti-arrhythmic drug discovery. This era witnessed a methodological shift from phenotypic screening approaches toward structure-based rational design strategies enabled by emerging electrophysiological characterization techniques. Drobuline emerged as part of a concerted effort to develop ventricular-selective anti-arrhythmic agents with improved safety profiles compared to first-generation compounds like quinidine and procainamide [1]. Medicinal chemistry programs during this period focused extensively on structural motifs capable of modulating cardiac ion channels, particularly the voltage-gated sodium and potassium channels responsible for action potential propagation and repolarization [8].

Drobuline's discovery coincided with the systematization of the Vaughan-Williams classification system, which categorized anti-arrhythmics based on their primary electrophysiological mechanisms. As a Class I anti-arrhythmic (sodium channel blocker), Drobuline was developed through iterative optimization of lead compounds featuring amino alcohol moieties connected to aromatic systems through hydrocarbon linkers. This structural template allowed medicinal chemists to fine-tune physicochemical properties including lipophilicity, pKa, and steric configuration to enhance cardiac tissue selectivity while minimizing central nervous system effects [1] [8]. The strategic incorporation of the urea moiety in related cardiovascular agents during this period demonstrated the growing appreciation for hydrogen-bonding capabilities in target engagement, though Drobuline itself features a protonatable amine rather than a urea functionality [8].

Table 1: Historical Context of Drobuline Development

PeriodDrug Discovery ParadigmAnti-arrhythmic Development FocusTechnological Influences
1960s-1970sPhenotypic screeningSodium channel blockersIn vivo electrophysiology models
1980s (Drobuline era)Rational designChannel kinetics modulationPatch-clamp electrophysiology
Post-2000sTarget-based screeningAtrial-selective agentsHigh-throughput ion channel screening

The development of Drobuline reflected several challenges endemic to anti-arrhythmic drug discovery: achieving sufficient cardiac tissue penetration, optimizing use-dependent channel blockade kinetics, and avoiding pro-arrhythmic potential. Preclinical evaluation demonstrated Drobuline's ability to suppress premature ventricular contractions and stabilize heart rhythm in ischemia models through rate-dependent sodium channel blockade [3] [7]. Unlike many contemporary anti-arrhythmics, Drobuline maintained efficacy without significantly prolonging action potential duration, potentially reducing torsadogenic risk. Despite these promising pharmacological characteristics, Drobuline remained primarily a research compound rather than progressing to widespread therapeutic adoption, providing valuable insights into structure-cardiac activity relationships that informed subsequent generations of anti-arrhythmic agents [1].

Chemical Profile and Structural Classification

Drobuline hydrochloride (chemical name: 1-(1,2-diphenyl-1-hydroxybutan-3-yl)-N-isopropylpiperidin-1-ium chloride; CAS Registry Number: 68162-52-7) possesses the molecular formula C₁₉H₂₆ClNO with a molecular weight of 319.87 g/mol. The compound features a protonatable tertiary amine that forms the hydrochloride salt, significantly enhancing its aqueous solubility and crystallinity for pharmaceutical handling [3] [7]. The structural organization comprises three key domains: (1) a chiral amino alcohol core allowing stereoselective interactions with ion channel targets, (2) dual aromatic phenyl rings enabling hydrophobic binding pocket engagement through π-π stacking, and (3) an isopropyl-substituted piperidine moiety contributing to optimal pKa modulation for physiological activity.

Table 2: Structural and Physicochemical Profile of Drobuline Hydrochloride

CharacteristicSpecificationPharmacological Significance
Systematic Name1-(1,2-Diphenyl-1-hydroxybutan-3-yl)-N-isopropylpiperidin-1-ium chloridePrecise chemical identification
Molecular FormulaC₁₉H₂₆ClNOElemental composition
Molecular Weight319.87 g/molDrug-likeness parameter
CAS Registry Number68162-52-7Unique identifier
SMILES NotationOC(CNC(C)C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[H]ClStructural representation
Key Functional GroupsAmino alcohol, aromatic phenyls, piperidiniumTarget interaction elements
ChiralityChiral center(s) presentStereoselective activity

The amino alcohol motif establishes crucial hydrogen-bonding interactions with cardiac sodium channel (Nav1.5) residues, while the hydrophobic aromatic systems anchor the molecule within membrane environments and channel vestibules. Although Drobuline lacks a urea moiety, its structural relatives in cardiovascular pharmacology demonstrate how hydrogen-bonding capacity significantly influences target binding kinetics and duration. The compound's stereochemistry presents specific implications for target engagement, as evidenced by differential activity of enantiomers observed in related anti-arrhythmic compounds [8]. The hydrochloride salt formation optimizes the compound's crystallinity, melting point, and dissolution profile – critical factors in pharmaceutical processing and in vivo bioavailability [3] [7].

Drobuline's structural classification places it within the amino alcohol-derived anti-arrhythmics alongside compounds like propranolol, though without beta-adrenergic blocking activity. The molecule's calculated logP (approximately 3.8) suggests sufficient lipophilicity for membrane penetration while avoiding excessive tissue accumulation. The pKa of the tertiary amine (estimated ~9.2) ensures significant cationic character at physiological pH, facilitating interaction with the negatively charged ion channel pore regions during membrane depolarization [8]. While not containing urea, Drobuline exemplifies how strategically positioned hydrogen bond donors/acceptors (hydroxyl and amine groups) combined with hydrophobic domains create effective voltage-gated sodium channel modulators with rapid association/dissociation kinetics appropriate for use-dependent blockade [1] [8].

Current Research Landscape: Gaps and Opportunities

Contemporary research involving Drobuline focuses primarily on its utility as a pharmacological probe rather than therapeutic development. Recent studies leverage its specific electrophysiological profile to investigate sodium channel pathologies in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and genetically modified animal models [6]. The compound's well-characterized effects on conduction velocity and refractory periods make it particularly valuable for validating cardiac arrhythmia models and exploring pathophysiological mechanisms. However, significant research gaps persist regarding Drobuline's precise binding site topology on Nav1.5 channels and its allosteric effects on other cardiac ion channels during prolonged exposure [1] [6].

The resurgence of interest in anti-arrhythmic structural scaffolds has identified several promising research opportunities:

  • Chemical Biology Probes: Development of fluorophore-conjugated Drobuline derivatives for real-time visualization of sodium channel distribution and trafficking in living cardiomyocytes, potentially revealing subcellular compartmentalization of arrhythmia mechanisms [6].

  • Structural Activity Relationship Expansion: Systematic modification of Drobuline's aromatic substituents and amine alkylation patterns using modern synthetic methodologies could yield derivatives with enhanced selectivity profiles against specific sodium channel isoforms (e.g., neuronal Nav1.1-Nav1.3) [8].

  • Formulation for Research Applications: Advanced delivery systems including nanoparticulate carriers could enable localized cardiac electrophysiological modulation without systemic exposure in preclinical models, addressing a significant methodological gap in arrhythmia research [1].

Table 3: Comparative Analysis of Anti-arrhythmic Structural Motifs in Modern Research

Structural ClassRepresentative CompoundsContemporary Research ApplicationsAdvantages for Investigation
Amino Alcohol DerivativesDrobuline, PropranololCardiac sodium channel kinetics, iPSC-CM modelsDefined use-dependence, moderate lipophilicity
Urea-containing AgentsDronedarone, BudiodaroneAtrial fibrillation models, multi-channel blockadeEnhanced target residence time, metabolic stability
PeptidomimeticsVernakalant, TedisamilAtrial-selective therapies, IKur blockadeImproved tissue selectivity, reduced ventricular effects

The evolution toward targeted covalent modification in anti-arrhythmic design presents opportunities for strategic incorporation of mild electrophiles into the Drobuline scaffold, potentially enabling prolonged channel engagement without irreversible inactivation. Computational chemistry approaches including molecular dynamics simulations of Drobuline-Nav1.5 interactions remain underutilized and could provide unprecedented insights into state-dependent blocking mechanisms [1] [6]. Additionally, the compound's potential application in cardiac optical mapping studies to modulate conduction velocity without affecting repolarization represents a specialized but valuable research niche requiring further investigation.

Despite being developed decades ago, Drobuline's structural simplicity and well-defined electrophysiological effects position it as an ideal candidate for medicinal chemistry educational applications. The compound serves as an excellent case study for demonstrating fundamental principles of anti-arrhythmic drug action, structure-activity relationships, and physicochemical property optimization in advanced pharmacology curricula [6] [8]. Future research should prioritize comprehensive pharmacokinetic/pharmacodynamic characterization using modern analytical techniques to establish Drobuline as a quantitative biomarker in cardiac electrophysiology models.

Properties

CAS Number

58473-73-7

Product Name

Drobuline

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3

InChI Key

DAIZVBCVNQSHLI-UHFFFAOYSA-N

SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Synonyms

1-(isopropylamino)-4,4-diphenyl-2-butanol
drobuline

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.